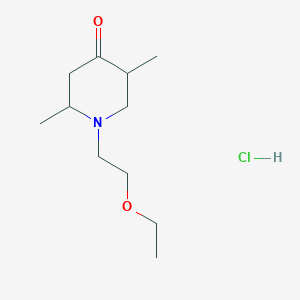![molecular formula C34H48O2 B14232578 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL CAS No. 821782-26-7](/img/structure/B14232578.png)
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL is a chemical compound known for its unique structural properties It is characterized by the presence of a naphthalene ring substituted with an octylphenyl group and a decanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL typically involves multiple steps, starting with the preparation of the naphthalene derivative. The octylphenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the decanol chain via etherification. The reaction conditions often require the use of catalysts such as aluminum chloride for the alkylation step and strong bases for the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthalene ring can be reduced under specific conditions to form tetrahydronaphthalene derivatives.
Substitution: The phenyl and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-{[6-(4-Butylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- 10-{[6-(4-Hexylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- 10-{[6-(4-Decylphenyl)naphthalen-2-YL]oxy}decan-1-OL
Uniqueness
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL stands out due to its specific octylphenyl substitution, which imparts unique physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and molecular interactions.
Eigenschaften
CAS-Nummer |
821782-26-7 |
|---|---|
Molekularformel |
C34H48O2 |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
10-[6-(4-octylphenyl)naphthalen-2-yl]oxydecan-1-ol |
InChI |
InChI=1S/C34H48O2/c1-2-3-4-5-10-13-16-29-17-19-30(20-18-29)31-21-22-33-28-34(24-23-32(33)27-31)36-26-15-12-9-7-6-8-11-14-25-35/h17-24,27-28,35H,2-16,25-26H2,1H3 |
InChI-Schlüssel |
PIVZHCFBPGJEQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)

![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)

![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)


